1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride
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Overview
Description
1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromophenyl group attached to the triazole ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Formation of Methanaminehydrochloride:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and materials.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromophenyl)-1H-pyrrole: Another bromophenyl-containing compound with different biological activities.
1-(3-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid: A triazole derivative with a carboxylic acid group instead of a methanamine group.
Uniqueness
1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C9H10BrClN4 |
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Molecular Weight |
289.56 g/mol |
IUPAC Name |
[1-(3-bromophenyl)triazol-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H9BrN4.ClH/c10-7-2-1-3-9(4-7)14-6-8(5-11)12-13-14;/h1-4,6H,5,11H2;1H |
InChI Key |
CZOADSHORLAKOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=C(N=N2)CN.Cl |
Origin of Product |
United States |
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